alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt

描述

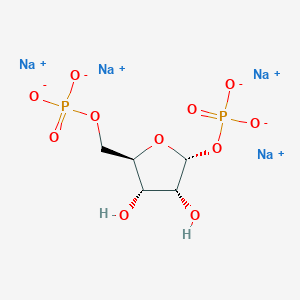

Tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate is a chemical compound with the molecular formula C5H8Na4O11P2 and a molecular weight of 398.02 g/mol. This compound is known for its unique structure, which includes a phosphate group and a phosphonatooxymethyl group attached to a dihydroxy oxolane ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt typically involves the phosphorylation of a suitable precursor molecule. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale phosphorylation reactions using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pH, and reactant concentrations. The final product is typically purified using techniques like crystallization or chromatography to remove any impurities.

化学反应分析

Decomposition Reactions

PRibP exhibits pH-dependent instability, decomposing into distinct products under acidic or alkaline conditions.

Acidic Conditions

PRibP hydrolyzes to ribose 5-phosphate and inorganic phosphate (P) :

Alkaline Conditions

Alkaline hydrolysis of PRPP (phosphoribosyl pyrophosphate) generates PRibP alongside intermediates like 5-phosphoribosyl 1,2-cyclic phosphate :

Table 2: Decomposition Pathways

| Condition | Reactants | Products | Stability |

|---|---|---|---|

| Acidic | PRibP, H | Ribose 5-phosphate, P | Low (< pH 5) |

| Alkaline | PRPP, OH | PRibP, ribose 5-phosphate, P | Moderate (pH 8–10) |

Phosphorolysis and Substitution Reactions

PRibP participates in phosphorolysis and substitution reactions, enabling nucleotide metabolism and derivative synthesis.

Phosphorolysis

AMP phosphorylase catalyzes the phosphorolysis of deoxyribonucleoside 5′-monophosphates (dNMPs) to produce 2-deoxyribosyl 1,5-bisphosphate :

Substitution Reactions

Phosphorylation methods facilitate the synthesis of nucleotide derivatives. For example, unprotected nucleosides undergo phosphorylation to form 5′-diphosphates, which are extended to triphosphate γ-esters . These reactions often use phosphorus oxychloride or acyl chlorides as reagents.

Table 3: Substitution Reaction Examples

| Substrate | Reagent | Product | Application |

|---|---|---|---|

| Ribonucleoside | Phosphorus oxychloride | 5′-Diphosphate derivative | Nucleotide analog synthesis |

| 5′-Diphosphate | Acyl chlorides | Triphosphate γ-ester | Receptor activity studies |

Stability and Reactivity Considerations

科学研究应用

Biochemical Applications

- Nucleotide Metabolism

- Enzymatic Reactions

- Metabolic Regulation

Case Study: Cancer Metabolism

A study highlighted the role of ribosyl 1,5-bisphosphate in liver cancer cells. The compound was shown to regulate glycolytic flux and gluconeogenesis under different metabolic conditions. This suggests potential therapeutic applications in targeting metabolic pathways in cancer treatment .

Case Study: Enzyme Kinetics

Research on enzyme kinetics revealed that ribosyl 1,5-bisphosphate enhances the activity of certain enzymes critical for nucleotide synthesis. This finding supports its use in studies aimed at understanding enzyme regulation and metabolic control mechanisms .

Industrial Applications

- Pharmaceutical Development

- Biotechnology

- Diagnostics

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Nucleotide Metabolism | Intermediate in RNA synthesis | Essential for cellular functions |

| Enzymatic Reactions | Substrate for ribose 1,5-bisphosphate phosphokinase | Influences metabolic pathways |

| Cancer Metabolism | Regulates glycolytic flux | Potential therapeutic target |

| Pharmaceutical Development | Precursor for nucleotide analogs | Important for drug formulation |

| Biotechnology | Used in cell culture media | Supports growth requiring nucleotides |

| Diagnostics | Biomarker/reagent in assays | Measures metabolic activity |

作用机制

The mechanism by which alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt exerts its effects involves its ability to participate in phosphorylation and dephosphorylation reactions. These reactions are crucial in various biochemical pathways, including signal transduction and energy transfer. The compound can act as a phosphate donor or acceptor, influencing the activity of enzymes and other proteins involved in these pathways .

相似化合物的比较

Similar Compounds

Tetrasodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate: Similar structure but different stereochemistry.

Tetrasodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl]oxy-oxido-phosphoryl] phosphate: Contains an additional purine group.

Uniqueness

Tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate is unique due to its specific stereochemistry and the presence of both phosphate and phosphonatooxymethyl groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.

生物活性

Alpha-D-Ribose 1,5-bis(phosphate) tetrasodium salt is a significant compound in biochemical research, particularly in studies related to metabolic pathways, enzyme kinetics, and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and implications in various fields of study.

Chemical Structure and Properties

This compound has the molecular formula CHNaOP and a molecular weight of 398.02 g/mol. The compound features a ribose sugar backbone with two phosphate groups, which are crucial for its biological functions. The presence of these phosphate groups allows the compound to participate in phosphorylation and dephosphorylation reactions, essential for cellular signaling and metabolism.

The biological activity of this compound is primarily attributed to its role as a substrate for various enzymes involved in nucleotide synthesis and energy metabolism. It acts as a cofactor in redox reactions and influences cellular metabolism by modulating enzyme activity and cellular signaling pathways.

Key Mechanisms Include:

- Enzyme Interaction : The compound interacts with enzymes such as phosphopentomutase and ribosyl 1-phosphate 5-kinase, facilitating the conversion of ribose-1-phosphate into more complex nucleotides .

- Phosphorylation Reactions : Its phosphate groups are involved in critical phosphorylation processes that regulate metabolic pathways, including those related to nucleotide salvage pathways .

- Cell Signaling : By influencing the activity of P2Y receptors, it plays a role in mediating cellular responses to extracellular signals .

Biological Applications

The compound has been investigated for various applications across different fields:

- Biochemical Research : It is widely used as a reagent in organic synthesis and analytical chemistry, particularly in studies involving metabolic pathways and enzyme kinetics.

- Medical Research : this compound is being explored for its potential therapeutic effects, particularly in drug formulations aimed at enhancing energy metabolism in tissues .

- Industrial Applications : It serves as a stabilizer in biochemical product formulations and is utilized in the production of various biochemicals.

Case Studies and Research Findings

Several studies highlight the biological significance of alpha-D-Ribose 1,5-bis(phosphate):

- Metabolic Pathway Analysis :

- P2Y Receptor Activity :

- Therapeutic Potential :

Data Table: Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Enzyme Interaction | Acts as a substrate for key enzymes like phosphopentomutase |

| Phosphorylation | Participates in phosphorylation reactions critical for metabolism |

| Cell Signaling | Modulates activity at P2Y receptors influencing intracellular signaling |

| Therapeutic Applications | Potential use in enhancing energy metabolism and treating metabolic disorders |

属性

IUPAC Name |

tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O11P2.4Na/c6-3-2(1-14-17(8,9)10)15-5(4(3)7)16-18(11,12)13;;;;/h2-7H,1H2,(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4/t2-,3-,4-,5-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGFWTMOJJPOTG-HPORTLBWSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Na4O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554769 | |

| Record name | Tetrasodium 1,5-di-O-phosphonato-alpha-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113599-17-0 | |

| Record name | Tetrasodium 1,5-di-O-phosphonato-alpha-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。